molecular formula C14H15NO2 B14479276 1,2,3,4-Tetramethyl-5-nitronaphthalene CAS No. 65839-49-8

1,2,3,4-Tetramethyl-5-nitronaphthalene

Cat. No.: B14479276
CAS No.: 65839-49-8
M. Wt: 229.27 g/mol
InChI Key: UAYRVFUDEXHZJJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-5-nitronaphthalene is a polycyclic aromatic hydrocarbon derivative featuring a naphthalene core substituted with four methyl groups at positions 1–4 and a nitro group at position 5. While direct data for this compound is sparse in the provided evidence, its structure can be inferred from analogs. The naphthalene backbone provides aromatic stability, while the methyl groups enhance steric bulk and hydrophobicity. Based on structural analogs like 1,2,3,4-Tetramethylnaphthalene (C₁₄H₁₆) and 5-Nitro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁NO₂, MW 177.20, LogP 3.44 ), the molecular formula of this compound is estimated as C₁₄H₁₅NO₂, with a molecular weight of ~229.3 g/mol and a predicted LogP of 4.5–5.0 (due to methyl group hydrophobicity offsetting nitro polarity).

Properties

CAS No.

65839-49-8

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1,2,3,4-tetramethyl-5-nitronaphthalene

InChI

InChI=1S/C14H15NO2/c1-8-9(2)11(4)14-12(10(8)3)6-5-7-13(14)15(16)17/h5-7H,1-4H3

InChI Key

UAYRVFUDEXHZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C=CC=C2[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetramethyl-5-nitronaphthalene can be synthesized through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones and their 6- and 7-nitro-isomers . The reaction involves heating these precursors to high temperatures, leading to the formation of the desired nitronaphthalene derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-5-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1,2,3,4-Tetramethyl-5-aminonaphthalene.

    Oxidation: 1,2,3,4-Tetramethyl-5-naphthoic acid.

Scientific Research Applications

1,2,3,4-Tetramethyl-5-nitronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-5-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methyl groups can affect the compound’s solubility and stability, impacting its overall behavior in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Features
1,2,3,4-Tetramethyl-5-nitronaphthalene (Target) C₁₄H₁₅NO₂ (est.) ~229.3 (est.) 4.5–5.0 (est.) Naphthalene core with four methyl groups and a nitro group; high steric hindrance.
1,2,3,4-Tetramethylnaphthalene C₁₄H₁₆ 184.28 ~5.5 (est.) Lacks nitro group; higher hydrophobicity; used in plant volatiles .
5-Nitro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁NO₂ 177.20 3.44 Partially hydrogenated naphthalene; lower steric bulk; analyzed via HPLC .
1,2,3,4-Tetramethylbenzene C₁₀H₁₄ 134.22 ~3.8 (est.) Benzene core with four methyl groups; simpler structure .
5-Methyltetralin C₁₁H₁₄ 146.23 ~3.0 (est.) Hydrogenated naphthalene with single methyl group; lower polarity .

Q & A

What are the established synthetic routes for 1,2,3,4-Tetramethyl-5-nitronaphthalene, and how can reaction yields be optimized under varying conditions?

Basic Research Question
The synthesis of this compound typically involves nitration of tetramethylnaphthalene precursors. For example, electrophilic aromatic nitration using nitric acid in the presence of sulfuric acid as a catalyst is a common approach. Key variables include temperature control (20–40°C to avoid over-nitration), solvent choice (e.g., dichloromethane or acetic acid), and stoichiometric ratios of nitric acid to substrate (1:1.2 molar ratio recommended). Reaction progress can be monitored via thin-layer chromatography (TLC) with UV detection. Yield optimization requires purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The nitro group induces deshielding in adjacent protons, with characteristic splitting patterns in the aromatic region (δ 7.5–8.5 ppm). Methyl groups on the naphthalene ring appear as singlets (δ 2.1–2.6 ppm). Infrared (IR) spectroscopy identifies the nitro group via asymmetric and symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can confirm molecular weight (M⁺ at m/z 229) and fragmentation patterns (e.g., loss of NO₂ at m/z 183) .

How does the electron-withdrawing nitro group influence the photochemical degradation pathways of this compound compared to non-nitrated analogs?

Advanced Research Question
The nitro group enhances photostability by reducing π→π* transition energy, but it also promotes radical formation under UV exposure. Comparative studies with methylnaphthalenes (e.g., 1-methylnaphthalene) should use controlled photolysis reactors (λ = 254–365 nm) and analyze degradation products via high-resolution LC-MS. Key intermediates may include hydroxylated derivatives and quinone-like structures. Computational modeling (DFT) can predict reaction pathways by calculating frontier molecular orbitals and bond dissociation energies .

What in vitro models are appropriate for assessing the compound's pulmonary toxicity, given structural similarities to methylnaphthalenes known for respiratory effects?

Advanced Research Question
Human bronchial epithelial cell lines (e.g., BEAS-2B) or 3D lung organoids are suitable for evaluating cytotoxicity and oxidative stress. Exposure protocols should mimic inhalation routes using nebulized solutions (0.1–10 µM concentrations). Endpoints include lactate dehydrogenase (LDH) release for membrane integrity, glutathione depletion for oxidative damage, and cytokine profiling (IL-6, TNF-α) via ELISA. Comparative data from 1-methylnaphthalene studies (showing alveolar macrophage activation) can guide experimental design .

How can computational chemistry methods predict the environmental partitioning coefficients (e.g., log KOW) of this compound when experimental data is scarce?

Advanced Research Question
Quantitative Structure-Property Relationship (QSPR) models or software like EPI Suite can estimate log KOW (octanol-water partition coefficient) using fragment contribution methods. Input parameters include molecular volume, polar surface area, and Hammett constants for substituents (e.g., σ values for nitro and methyl groups). Molecular dynamics simulations (MD) with solvation free energy calculations further refine predictions. Validation against analogous compounds (e.g., nitrophenanthrenes) is essential .

What analytical challenges arise in detecting this compound in environmental matrices, and how can they be mitigated?

Advanced Research Question
Matrix interference in soil or sediment samples requires cleanup steps like solid-phase extraction (SPE) with C18 cartridges. GC-MS with selective ion monitoring (SIM) for m/z 229 improves sensitivity. For aqueous samples, derivatization with pentafluorobenzyl bromide enhances electron-capture detection (ECD). Method validation should include spike-recovery tests (85–115% acceptable range) and internal standards (e.g., deuterated naphthalenes) .

How do steric effects from tetramethyl substitution impact the regioselectivity of further functionalization reactions?

Advanced Research Question
Steric hindrance from methyl groups directs electrophilic substitution to the less hindered 5- and 8-positions. Computational analysis (e.g., Fukui functions) identifies nucleophilic regions, while experimental verification uses halogenation (Br₂/FeBr₃) or sulfonation. X-ray crystallography of intermediates (e.g., brominated derivatives) confirms regiochemistry. Compare with less substituted analogs (e.g., 1-nitronaphthalene) to isolate steric contributions .

What gaps exist in the toxicokinetic data for this compound, and how can these be addressed experimentally?

Advanced Research Question
Current gaps include absorption rates across biological membranes and metabolic pathways. In vivo studies using radiolabeled ¹⁴C-compound in rodent models can track tissue distribution. In vitro liver microsomes (human/rat) identify phase I metabolites (e.g., nitro-reduction products). High-resolution mass spectrometry (HRMS) and nuclear imaging (PET/CT) provide dynamic pharmacokinetic profiles .

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